molecular formula C16H20FN3O4S B215138 5-(4-Fluorophenyl)sulfonyl-1-(2-methylpropyl)-4-nitro-2-propan-2-ylimidazole

5-(4-Fluorophenyl)sulfonyl-1-(2-methylpropyl)-4-nitro-2-propan-2-ylimidazole

Cat. No. B215138
M. Wt: 369.4 g/mol
InChI Key: QRLCLCSHNIFDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)sulfonyl-1-(2-methylpropyl)-4-nitro-2-propan-2-ylimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the imidazole family and has been found to exhibit various biochemical and physiological effects. In We will also discuss the potential future directions for research on this compound.

Scientific Research Applications

Novel Pyrazole Derivatives Synthesis

Pyrazoles, including structures similar to 5-(4-Fluorophenyl)sulfonyl-1-(2-methylpropyl)-4-nitro-2-propan-2-ylimidazole, have been synthesized for their potential medicinal applications. These compounds exhibit significant biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory activities. The study explored the synthesis of pyrazole carbaldehyde derivatives from precursors, assessing their biological properties and interactions with enzymes responsible for diseases like inflammation and breast cancer. Molecular docking studies were carried out to examine the interaction between these enzymes and the synthesized compounds. ADMET prediction results helped screen the most effective pyrazole derivatives to potentially establish them as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Metabolic Stability Enhancement

Research on 2-alkylsulfanylimidazole derivatives, closely related to 5-(4-Fluorophenyl)sulfonyl-1-(2-methylpropyl)-4-nitro-2-propan-2-ylimidazole, revealed rapid oxidation to sulfoxides, prompting a search for derivatives with improved metabolic stability. By replacing the sulfur atom in potent p38α mitogen-activated protein (MAP) kinase inhibitors with a methylene group, 2-alkylimidazole derivatives were synthesized. These derivatives showed remarkably improved metabolic stability and maintained potency and efficacy, with low biotransformation rates after incubation with human liver microsomes. This research underlines the importance of modifying molecular structures to enhance metabolic stability, a critical factor in drug development (Heider et al., 2017).

Crystal Structure Analysis

The crystal structure of compounds containing a phenylsulfonyl group connected to a substituted nitroimidazole or nitro-1,3-thiazole ring was investigated. This research provided insights into the stabilizing interactions within the crystals and the spatial arrangement of the nitro and sulfonyl groups. Understanding the crystal structure of these compounds is crucial for their potential applications in medicinal chemistry and material sciences (Crozet, Vanelle, Giorgi, & Gellis, 2002).

properties

Product Name

5-(4-Fluorophenyl)sulfonyl-1-(2-methylpropyl)-4-nitro-2-propan-2-ylimidazole

Molecular Formula

C16H20FN3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

5-(4-fluorophenyl)sulfonyl-1-(2-methylpropyl)-4-nitro-2-propan-2-ylimidazole

InChI

InChI=1S/C16H20FN3O4S/c1-10(2)9-19-14(11(3)4)18-15(20(21)22)16(19)25(23,24)13-7-5-12(17)6-8-13/h5-8,10-11H,9H2,1-4H3

InChI Key

QRLCLCSHNIFDFF-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=C(N=C1C(C)C)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)CN1C(=C(N=C1C(C)C)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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